N1-(2-chlorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide
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Overview
Description
N1-(2-chlorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is a complex organic compound that features a chlorophenyl group, a furan ring, and a hydroxyethyl group attached to an oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 2-chlorophenylamine and 2-(furan-3-yl)-2-hydroxyethylamine. These intermediates are then reacted with oxalyl chloride under controlled conditions to form the desired oxalamide compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully monitored to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The oxalamide core can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N1-(2-chlorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N1-(2-chlorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-chlorophenyl)-N2-(2-hydroxyethyl)oxalamide
- N1-(2-chlorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide
- N1-(2-bromophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide
Uniqueness
N1-(2-chlorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is unique due to the presence of both a furan ring and a hydroxyethyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets that are not possible with similar compounds lacking these features.
Biological Activity
N1-(2-chlorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse scientific sources and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C14H13ClN2O4 with a molecular weight of 300.72 g/mol. The compound features a furan ring, a chlorophenyl group, and an oxalamide structure, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C14H13ClN2O4 |
Molecular Weight | 300.72 g/mol |
IUPAC Name | This compound |
CAS Number | 1396809-94-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the preparation of intermediates such as 2-chlorophenylamine and 2-(furan-3-yl)-2-hydroxyethylamine, followed by their reaction with oxalyl chloride under controlled conditions using solvents like dichloromethane and catalysts like triethylamine.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies on structurally related oxalamides have shown their ability to induce apoptosis in various cancer cell lines through mechanisms involving DNA cross-linking and inhibition of key enzymes responsible for tumor growth .
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes, which is crucial for its therapeutic applications. For example, similar oxalamides have been shown to inhibit alkaline phosphatase and exhibit cytotoxic effects on cancer cells .
Antimicrobial Properties
In addition to antitumor activity, this compound has been studied for its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics .
The biological effects of this compound are attributed to its interaction with biological macromolecules. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects such as:
- Enzyme Inhibition : Modulating the activity of enzymes involved in cancer progression.
- DNA Interaction : Inducing DNA damage through cross-linking mechanisms.
- Cell Signaling Modulation : Affecting receptor signaling pathways that regulate cell proliferation and apoptosis.
Case Studies
Several studies have highlighted the biological activities of related compounds:
- Study on Antitumor Activity : A study found that a related oxalamide induced apoptosis in human pancreatic cancer cells through the activation of caspases and the mitochondrial pathway .
- Antimicrobial Efficacy : Another investigation demonstrated that structurally similar compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing their potential as antimicrobial agents .
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4/c15-10-3-1-2-4-11(10)17-14(20)13(19)16-7-12(18)9-5-6-21-8-9/h1-6,8,12,18H,7H2,(H,16,19)(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVGSODOAIUVNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCC(C2=COC=C2)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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